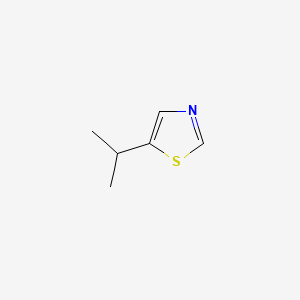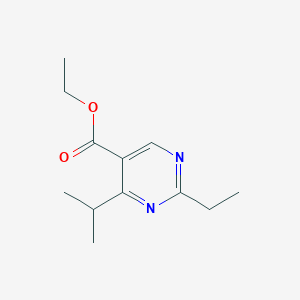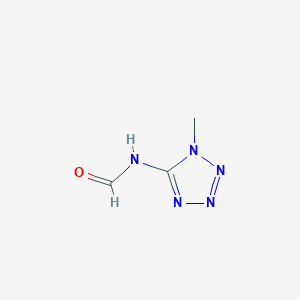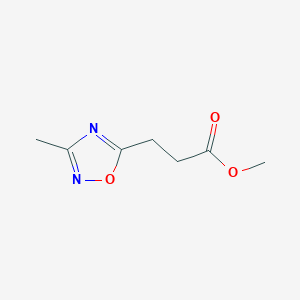
methyl 2-(3,4-dimethylphenyl)acetate
Overview
Description
Methyl 2-(3,4-dimethylphenyl)acetate is a chemical compound with the CAS Number: 57486-71-2. It has a molecular weight of 178.23 and its IUPAC name is methyl (3,4-dimethylphenyl)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-8-4-5-10 (6-9 (8)2)7-11 (12)13-3/h4-6H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 178.23 .Scientific Research Applications
Organic Experiment Design
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, derived from 2-bromothiophene, is achieved through the Grignard reaction. This process yields a 55.3% yield and can be integrated into undergraduate organic chemistry experiments to enhance student engagement in scientific research and experimental skills (W. Min, 2015).
Nitration and Rearomatization Studies
The nitration of 3,4-dimethylacetophenone leads to various products including cis-and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This study explores the rearomatization under acidic conditions, important for understanding chemical reactions in organic synthesis (Fischer et al., 1975).
Chlorination of Aryl Acetates
Research on the chlorination of compounds like 4-methylphenyl acetate and 3,4-dimethylphenyl acetate provides insights into 'abnormal' reaction paths and electrophilic attack dynamics. This is significant for understanding the effects of substituents on chemical reactions (Mare et al., 1977).
Anticonvulsant Activity Studies
Investigations into 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide reveal its effectiveness as an anticonvulsant in animal models, offering insights into the pharmacological applications of similar compounds (Robertson et al., 1987).
Cancer Cell Proliferation Inhibition
Studies on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown potential in inhibiting colon cancer cell proliferation. This suggests a possible application in cancer treatment and pharmaceutical research (Rayes et al., 2020).
Acylation and Alkylation Research
Research on the methylation and acylation of phenol using methyl acetate provides insights into catalysis and reaction mechanisms, which are fundamental in organic synthesis and industrial chemistry (Shanmugapriya et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3,4-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-5-10(6-9(8)2)7-11(12)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQHVXUOFXSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300376 | |
| Record name | Methyl 3,4-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57486-71-2 | |
| Record name | Methyl 3,4-dimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)


![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)





